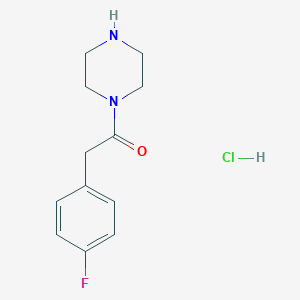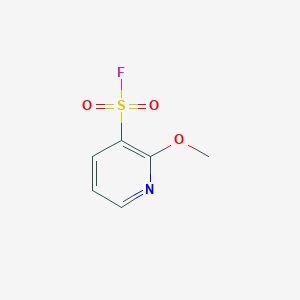
2-Methoxypyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, chemical biology, and materials science . The presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 2-Methoxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of pyridines containing leaving groups (such as halides or sulfonates) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Analyse Des Réactions Chimiques
2-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Electrophilic Fluorination: The methoxy group on the pyridine ring can be targeted for electrophilic fluorination, leading to the formation of fluorinated derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less well-documented.
Common reagents used in these reactions include fluorinating agents like sulfuryl fluoride gas (SO2F2) and solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxypyridine-3-sulfonyl fluoride has found applications in various scientific research fields:
Mécanisme D'action
The mechanism by which 2-Methoxypyridine-3-sulfonyl fluoride exerts its effects involves the formation of a sulfonyl fluoride group, which can act as an electrophilic center. This allows the compound to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
2-Methoxypyridine-3-sulfonyl fluoride can be compared with other sulfonyl fluorides and fluorinated pyridines. Similar compounds include:
2-Fluoropyridine: A fluorinated pyridine with similar reactivity but lacking the sulfonyl fluoride group.
3-Methoxypyridine-2-sulfonyl fluoride: A positional isomer with the sulfonyl fluoride group at a different position on the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different chemical properties due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of a methoxy group and a sulfonyl fluoride group on the pyridine ring, which imparts distinct chemical reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-methoxypyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 |
Clé InChI |
IOBSVQSONKJCPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)

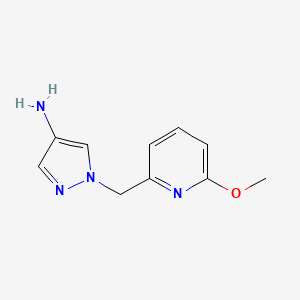
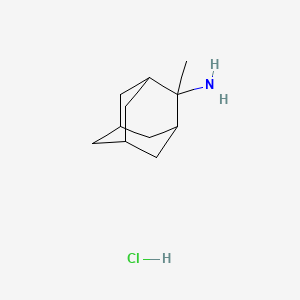
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
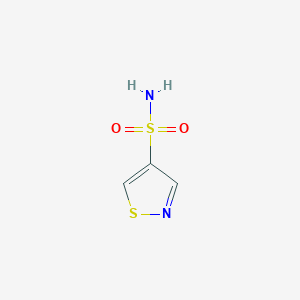

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
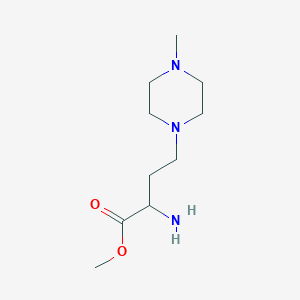
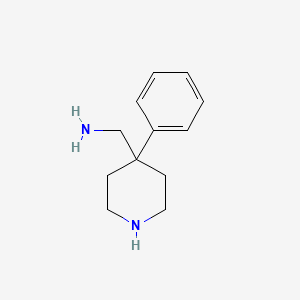
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
